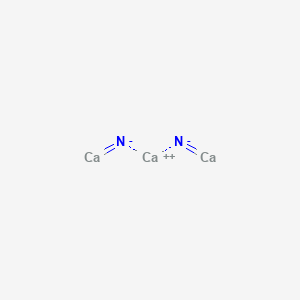
3,5-Dimethylpyridin-4-amine
Übersicht
Beschreibung
3,5-Dimethylpyridin-4-amine is an organic compound with the molecular formula C7H10N2. It is a derivative of pyridine, characterized by the presence of two methyl groups at the 3rd and 5th positions and an amino group at the 4th position on the pyridine ring. This compound is of significant interest due to its versatile applications in organic synthesis and catalysis.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethylpyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
Target of Action
3,5-Dimethylpyridin-4-amine, also known as N,N-Dimethylpyridin-4-amine, is a highly versatile nucleophilic catalyst . It primarily targets the process of acylation reactions and esterifications . It is also employed in various organic transformations like Baylis-Hillman reaction, Dakin-West reaction, protection of amines, C-acylations, silylations, applications in natural products chemistry, and many others .
Mode of Action
This compound interacts with its targets by acting as a catalyst. It has been used to synthesize 3,5-disubstituted 2,6-dicyanoaniline by reacting malononitrile, aldehydes, and β-nitroolefins . It is also used for the acylation of alcohols with acid anhydrides under auxiliary base- and solvent-free conditions to synthesize corresponding esters .
Biochemical Pathways
It is known that it plays a significant role in the synthesis of indoles (via fischer indole synthesis), and 1h-tetrazoles (via click chemistry) .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its bioavailability and distribution within the body.
Result of Action
The primary result of the action of this compound is the facilitation of various chemical reactions, particularly acylation reactions and esterifications . It enables the synthesis of complex organic compounds, contributing to advancements in organic chemistry and natural products chemistry .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to be stable under normal temperatures and pressures . It may form combustible mixtures with air on intense heating .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
3,5-Dimethylpyridin-4-amine is known to be a useful nucleophilic catalyst for various reactions . It interacts with other biomolecules in these reactions, facilitating the formation of new compounds .
Molecular Mechanism
The molecular mechanism of this compound largely involves its role as a catalyst. It can facilitate reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, and the Steglich rearrangement .
Temporal Effects in Laboratory Settings
It is known to be a stable compound, suggesting it may have consistent effects over time .
Metabolic Pathways
It is known to be involved in various reactions as a catalyst, suggesting it may interact with enzymes and other biomolecules in these pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylpyridin-4-amine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 3,5-dimethylpyridine with ammonia or an amine under high pressure and temperature conditions. Another approach involves the reduction of 3,5-dimethyl-4-nitropyridine using hydrogen in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dimethylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The nitro group in 3,5-dimethyl-4-nitropyridine can be reduced to an amino group.
Substitution: It participates in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts like palladium on carbon or Raney nickel are employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Conversion to this compound.
Substitution: Formation of various substituted pyridine derivatives.
Vergleich Mit ähnlichen Verbindungen
4-Dimethylaminopyridine (DMAP): A widely used nucleophilic catalyst in organic synthesis.
3,4-Dimethylpyridine: Another derivative of pyridine with different substitution patterns.
Uniqueness: 3,5-Dimethylpyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methyl groups and an amino group on the pyridine ring enhances its reactivity and makes it a valuable intermediate in various chemical transformations.
Eigenschaften
IUPAC Name |
3,5-dimethylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLLABOTLITCPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481699 | |
| Record name | 3,5-dimethylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43078-60-0 | |
| Record name | 3,5-dimethylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethylpyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















